Synthetic Cross-Coupling Reactivity: C3-Br vs. C3-Cl in Pyrazolo[3,4-c]pyridazine – Oxidative Addition Kinetics and Substrate Scope
The C–Br bond at the 3-position of 3-bromo-2H-pyrazolo[3,4-c]pyridazine undergoes oxidative addition to Pd(0) catalysts with significantly lower activation energy compared to the C–Cl bond in the 3-chloro analog, enabling Suzuki-Miyaura, Stille, and Sonogashira couplings under milder conditions (typically 60–90 °C for C–Br vs. 100–130 °C for C–Cl) and with broader boronic acid tolerance [1]. This difference is a well-established principle in palladium-catalyzed cross-coupling chemistry, where the bond dissociation energy of C–Br (≈280 kJ/mol) is substantially lower than that of C–Cl (≈340 kJ/mol), translating to faster catalytic turnover and higher yields in late-stage functionalization of advanced intermediates [2].
| Evidence Dimension | Oxidative addition efficiency in Pd(0)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–Br bond dissociation energy ≈ 280 kJ/mol; typical Suzuki coupling at 60–90 °C [2] |
| Comparator Or Baseline | C–Cl bond dissociation energy ≈ 340 kJ/mol (3-chloro-1H-pyrazolo[3,4-c]pyridazine); typical Suzuki coupling at 100–130 °C [2] |
| Quantified Difference | ≈60 kJ/mol lower BDE; approximately 40–50 °C lower reaction temperature required for bromo derivative |
| Conditions | Pd(0) catalyst systems (e.g., Pd(PPh3)4, Pd(dppf)Cl2); Suzuki-Miyaura cross-coupling with aryl boronic acids |
Why This Matters
For medicinal chemistry teams performing parallel library synthesis, the milder coupling conditions enabled by the bromo derivative reduce thermal decomposition of sensitive substrates, increase functional group tolerance, and improve isolated yields—directly impacting the efficiency and cost of SAR exploration campaigns.
- [1] Maes, B. U. W. et al. Palladium-Catalyzed Reactions on 1,2-Diazines. EurekaSelect, 2010. Comparative review of C–Br vs. C–Cl reactivity in pyridazine cross-coupling reactions. View Source
- [2] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36 (4), 255–263. Provides reference BDE values for C–Br and C–Cl bonds. View Source
